1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 895929-68-7
VCID: VC2024934
InChI: InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=CC=CC=C2F)C)N
Molecular Formula: C12H14FN3
Molecular Weight: 219.26 g/mol

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS No.: 895929-68-7

Cat. No.: VC2024934

Molecular Formula: C12H14FN3

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine - 895929-68-7

Specification

CAS No. 895929-68-7
Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3
Standard InChI Key FORLBQHCNWXONX-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=CC=C2F)C)N
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC=C2F)C)N

Introduction

Chemical Properties and Structural Characteristics

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core structure with specific substitution patterns. The pyrazole ring contains two adjacent nitrogen atoms and is the fundamental scaffold upon which the various functional groups are attached. This section details the key chemical and structural properties of this compound.

Basic Chemical Information

The compound's essential chemical properties are summarized in the following table:

PropertyValue
IUPAC Name1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS Number895929-68-7
Molecular FormulaC₁₂H₁₄FN₃
Molecular Weight219.26 g/mol
Physical StateSolid
InChIInChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-6-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
InChIKeyBCCPNLJBTZZTET-UHFFFAOYSA-N

The molecular structure features a pyrazole ring with methyl groups at positions 3 and 5, an amine group at position 4, and a 2-fluorobenzyl group attached to the nitrogen at position 1. The 2-fluorobenzyl group consists of a methylene bridge connecting the pyrazole nitrogen to a phenyl ring that has a fluorine atom at the ortho position .

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy. These techniques are essential for confirming the structure and purity of the compound.

In mass spectrometry analysis, the compound shows characteristic fragmentation patterns that reflect its structural components. The predicted collision cross-section data provides valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.12384~145
[M+Na]⁺242.10578~158
[M+NH4]⁺237.15038~153
[M+K]⁺258.07972~153
[M-H]⁻218.10928~147

These predicted collision cross-section values are particularly useful in ion mobility-mass spectrometry analyses, which can help differentiate this compound from structural isomers or related molecules .

Synthesis and Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves several chemical transformations and requires specific reaction conditions to achieve good yields and high purity. This section outlines the primary synthetic routes and methodologies employed in the preparation of this compound.

Common Synthetic Routes

The synthesis typically involves the following key steps:

  • Formation of the 3,5-dimethylpyrazole core structure

  • Introduction of the amine group at position 4

  • N-alkylation with 2-fluorobenzyl halide

One common approach begins with the reaction of a 1,3-diketone (such as 2,4-pentanedione) with hydrazine to form the pyrazole ring system. The resulting 3,5-dimethylpyrazole is then subjected to nitration at the 4-position, followed by reduction of the nitro group to yield the corresponding amine. Finally, N-alkylation with 2-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate yields the target compound .

Reaction Conditions and Optimization

The success of the synthesis largely depends on carefully controlled reaction conditions:

Reaction StepReagentsConditionsKey Considerations
Pyrazole Formation2,4-pentanedione, hydrazine hydrateEthanol, reflux, 2-3 hoursTemperature control is crucial for selectivity
NitrationHNO₃, H₂SO₄0-5°C, 1 hourCareful temperature control to avoid over-nitration
ReductionFe/HCl or H₂, Pd/CRoom temperature to 60°CSelection of reducing agent affects yield and purity
N-alkylation2-fluorobenzyl halide, K₂CO₃DMF, 60-80°C, 5-8 hoursBase and solvent selection impacts N-selectivity

The N-alkylation step requires particular attention to ensure regioselectivity, as pyrazoles have two potential nitrogen sites for alkylation. The use of appropriate bases and reaction conditions helps direct the alkylation predominantly to the desired nitrogen position .

Applications in Scientific Research

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has garnered attention in various research fields due to its structural features and potential biological activities. This section explores the compound's applications in scientific research.

Medicinal Chemistry Applications

The compound serves as an important building block in medicinal chemistry research. Pyrazole derivatives, including those with fluorinated substituents, have shown a wide range of biological activities that make them attractive for drug discovery efforts. Specifically, compounds with this structural scaffold have been investigated for the following therapeutic applications:

  • Anti-inflammatory activity through various mechanisms including cyclooxygenase inhibition

  • Antimicrobial properties against both Gram-positive and Gram-negative bacteria

  • Potential antitumor effects through kinase inhibition pathways

  • Analgesic properties through interaction with pain signaling pathways

The presence of the fluorine atom at the 2-position of the benzyl group contributes to enhanced metabolic stability and can modulate the compound's lipophilicity, potentially improving its pharmacokinetic properties .

Chemical Probe Development

Due to its unique structure, the compound has potential applications as a chemical probe for studying biological systems. The fluorine atom can serve as a handle for fluorine-19 NMR studies, allowing researchers to track the compound's distribution and interactions within biological environments. Additionally, the amine group at the 4-position offers a convenient site for further functionalization, such as attachment of fluorescent tags or affinity labels for target identification studies .

Biological Activity and Mechanisms of Action

Understanding the biological activity and mechanisms of action of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is crucial for evaluating its potential applications in pharmaceutical research and development.

Target ClassSpecific ExamplesPotential Therapeutic Applications
Kinasesp38 MAP kinase, JAK kinasesAnti-inflammatory, anticancer
Nuclear ReceptorsPPAR-γ, estrogen receptorsMetabolic disorders, hormone-dependent cancers
Ion ChannelsVoltage-gated sodium channelsPain management, epilepsy
EnzymesCyclooxygenases, lipoxygenasesInflammation, pain

The compound's interaction with these targets is mediated by its structural features, with the pyrazole core and fluorine substituent playing key roles in binding affinity and selectivity .

Structure-Activity Relationships

The biological activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is influenced by its structural elements:

  • The pyrazole ring serves as a hydrogen bond acceptor through its nitrogen atoms

  • The amine group at position 4 can function as both a hydrogen bond donor and acceptor

  • The methyl groups at positions 3 and 5 contribute to hydrophobic interactions

  • The 2-fluorobenzyl group enhances binding through π-π stacking interactions and the electronegative fluorine atom

Modifications to these structural elements can significantly alter the compound's biological profile, highlighting the importance of understanding structure-activity relationships in the development of related compounds for specific therapeutic applications .

Comparison with Similar Compounds

To better understand the unique properties of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, it is instructive to compare it with structurally related compounds that differ in the position of the fluorine substituent or other structural features.

Positional Isomers

The position of the fluorine atom on the benzyl group significantly influences the compound's properties and potential biological activities:

CompoundKey DifferencesCAS NumberPotential Impact on Properties
1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineFluorine at meta position925650-30-2Different electronic distribution, altered binding profile
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineFluorine at para position514800-78-3More symmetric electron distribution, different molecular recognition
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineAdditional chlorine substituent925663-04-3Enhanced lipophilicity, altered electronic properties

The positional isomers demonstrate how subtle changes in structure can lead to significant differences in physicochemical properties and biological activities. The ortho-fluorine in 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may create unique conformational constraints or electronic effects that distinguish it from its isomers .

Structural Analogs

Beyond positional isomers, other structural analogs provide insights into the importance of specific functional groups:

Analog TypeExampleStructural DifferenceFunctional Impact
Phenyl vs. Benzyl1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amineDirect phenyl attachment vs. methylene bridgeAltered flexibility and binding geometry
Different HeterocyclesPyrrole or imidazole analogsDifferent heteroatom arrangementModified hydrogen bonding capacity and electronic distribution
Substituted AminesN-alkylated derivativesSubstitution at the 4-amino groupChanged hydrogen bonding profile and solubility

These comparisons highlight how structural modifications can be leveraged to fine-tune properties for specific applications in research or drug development .

Future Research Directions

The continuing investigation of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine presents numerous opportunities for expanding our understanding of its properties and potential applications.

Structure Optimization Studies

Future research could focus on structural modifications to enhance specific properties:

  • Exploration of different substituents on the pyrazole ring to modulate electronic properties

  • Investigation of alternative positions for the fluorine atom to optimize binding interactions

  • Development of prodrug approaches utilizing the amine functionality

  • Creation of hybrid molecules combining the pyrazole scaffold with other pharmacophores

These structure-optimization studies could lead to compounds with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications .

Advanced Analytical Characterization

More comprehensive analytical characterization would enhance our understanding of this compound:

  • Detailed single-crystal X-ray diffraction studies to precisely determine three-dimensional structure

  • Advanced NMR techniques to explore conformational dynamics

  • Binding studies with potential protein targets using biophysical methods

  • Computational modeling to predict interactions with biological macromolecules

Such advanced characterization would provide valuable insights into structure-function relationships and guide rational design of related compounds with optimized properties .

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